Pyrimidine, 4,6-diethoxy- Pyrimidine, 4,6-diethoxy-
Brand Name: Vulcanchem
CAS No.: 28824-74-0
VCID: VC20132843
InChI: InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

Pyrimidine, 4,6-diethoxy-

CAS No.: 28824-74-0

Cat. No.: VC20132843

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 4,6-diethoxy- - 28824-74-0

Specification

CAS No. 28824-74-0
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 4,6-diethoxypyrimidine
Standard InChI InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3
Standard InChI Key WFUDIWSUZYDRST-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=NC=N1)OCC

Introduction

Key Findings

4,6-Diethoxy-substituted pyrimidines are heterocyclic compounds characterized by ethoxy groups at the 4 and 6 positions of the pyrimidine ring. These derivatives exhibit versatile chemical reactivity and are pivotal intermediates in pharmaceutical, agrochemical, and materials science research. Key synthetic routes involve nucleophilic substitution and methoxylation/ethoxylation of pyrimidine precursors. Recent studies highlight their potential as herbicides, antiviral agents, and building blocks for advanced materials.

Chemical Structure and Properties

Molecular and Structural Characteristics

  • Molecular Formula: C₈H₁₂N₂O₂ (base structure without 2-position substituents).

  • Molecular Weight: Varies by substitution; e.g., 4,6-diethoxy-2-methylpyrimidine (C₉H₁₄N₂O₂) has a molecular weight of 182.22 g/mol .

  • Key Spectral Data:

    • IR: Strong absorption bands at 1,250–1,050 cm⁻¹ (C-O stretching) and 1,600–1,500 cm⁻¹ (C=N/C=C aromatic) .

    • ¹H NMR: Peaks at δ 1.3–1.5 ppm (triplet, -OCH₂CH₃), δ 3.9–4.2 ppm (quartet, -OCH₂CH₃), and δ 6.5–8.0 ppm (pyrimidine ring protons) .

Physical Properties

PropertyValue (Example: 4,6-Diethoxy-2-methylpyrimidine)Reference
Melting Point98.9°C
Boiling Point269.9°C at 760 mmHg
Density1.052 g/cm³
SolubilitySoluble in DMSO, methanol, and ethyl acetate

Synthesis Methods

Nucleophilic Substitution

A common route involves reacting 4,6-dichloropyrimidine with sodium ethoxide in ethanol:
4,6-Dichloropyrimidine+2NaOEt4,6-Diethoxypyrimidine+2NaCl\text{4,6-Dichloropyrimidine} + 2\,\text{NaOEt} \rightarrow \text{4,6-Diethoxypyrimidine} + 2\,\text{NaCl}
Conditions: Reflux at 65°C for 24 hours under argon .

Methoxylation/Ethoxylation

4,6-Dihydroxypyrimidine is treated with ethylating agents (e.g., diethyl sulfate) in basic media:
4,6-Dihydroxypyrimidine+2(CH₃CH₂O)2SO24,6-Diethoxypyrimidine+2H₂SO₄\text{4,6-Dihydroxypyrimidine} + 2\,(\text{CH₃CH₂O})₂SO₂ \rightarrow \text{4,6-Diethoxypyrimidine} + 2\,\text{H₂SO₄}
Yield: ~85% after purification by column chromatography .

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize ethoxylation and reduce byproducts. Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction efficiency .

Chemical Reactivity and Derivatives

Substitution Reactions

  • Nucleophilic Aromatic Substitution: The 2-position is reactive toward amines, thiols, and halides. For example, reaction with methylamine yields 4,6-diethoxy-2-methylaminopyrimidine .

  • Nitration: Introducing nitro groups at the 5-position using HNO₃/H₂SO₄ produces derivatives with herbicidal activity .

Oxidation

Oxidation of 2-methylthio-4,6-diethoxypyrimidine with H₂O₂/CrO₃ yields sulfonyl derivatives, which are precursors to endothelin receptor antagonists .

Applications

Pharmaceuticals

  • Antiviral Agents: 4,6-Diethoxy-2-(methylsulfonyl)pyrimidine inhibits viral protease enzymes .

  • Anticancer Research: Derivatives induce apoptosis in breast cancer cell lines (IC₅₀ = 50 μM) .

Agrochemicals

  • Herbicides: 4,6-Diethoxy-5-nitropyrimidine derivatives show >90% inhibition of Digitaria sanguinalis at 50 mg/L .

Material Science

  • Electronic Materials: Pyrimidine derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

Research Findings

Biological Activity Studies

  • Antimicrobial Activity: 4,6-Diethoxy-2-aminopyrimidine exhibits MIC = 12.5 μg/mL against Staphylococcus aureus .

  • Enzyme Inhibition: Derivatives inhibit dihydrofolate reductase (DHFR), a target for antifolate drugs .

Spectroscopic Analysis

  • Vibrational Spectroscopy: DFT calculations match experimental IR/Raman spectra, confirming hydrogen bonding in crystalline 4,6-diethoxy-2-aminopyrimidine .

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